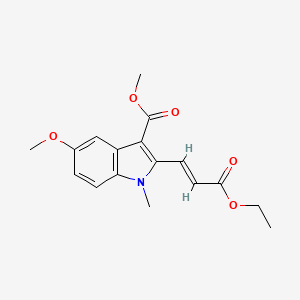
1H-Indole-3-carboxylic acid, 2-(3-ethoxy-3-oxo-1-propenyl)-5-methoxy-1-methyl-, methyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, which is a common motif in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole core, followed by the introduction of the ethoxy and methoxy groups, and finally the esterification to form the carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety. The process would also need to be optimized for cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound could be used in studies of enzyme interactions and metabolic pathways. Its indole core is a common feature in many biologically active molecules, making it a useful tool for probing biological systems.
Medicine
In medicine, (E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate could be investigated for its potential therapeutic properties. Compounds with similar structures have been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological molecules, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives, such as indole-3-acetic acid, indole-3-butyric acid, and indole-3-carbinol. These compounds share the indole core but differ in their functional groups and overall structure.
Uniqueness
What sets (E)-methyl 2-(3-ethoxy-3-oxoprop-1-enyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for a wide range of applications, from basic research to industrial production.
Eigenschaften
CAS-Nummer |
152593-21-0 |
|---|---|
Molekularformel |
C17H19NO5 |
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
methyl 2-[(E)-3-ethoxy-3-oxoprop-1-enyl]-5-methoxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C17H19NO5/c1-5-23-15(19)9-8-14-16(17(20)22-4)12-10-11(21-3)6-7-13(12)18(14)2/h6-10H,5H2,1-4H3/b9-8+ |
InChI-Schlüssel |
DFZLJAQMWBFUBR-CMDGGOBGSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)OC |
Kanonische SMILES |
CCOC(=O)C=CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















